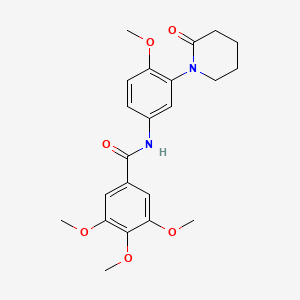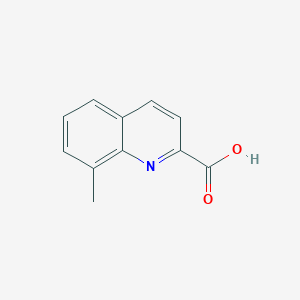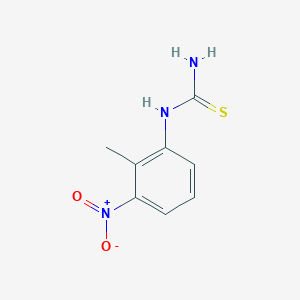
(2-Methyl-3-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methyl-3-nitrophenyl)thiourea” is an organic compound with the linear formula C8H9N3O2S . It is a derivative of thiourea, which is an organosulfur compound having applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thioureas and their derivatives, including “(2-Methyl-3-nitrophenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Chemical Reactions Analysis
Thioureas, including “(2-Methyl-3-nitrophenyl)thiourea”, have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . They are known to react with alkyl halides, and further hydrolysis of the resulting isothiouronium salts leads to the formation of thiol and urea .
Scientific Research Applications
Antibacterial Applications
(2-Methyl-3-nitrophenyl)thiourea: has been studied for its antibacterial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s mechanism of action often involves the inhibition of bacterial growth by interfering with essential enzymes or disrupting cell wall synthesis.
Antioxidant Properties
This compound also exhibits antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. The thiourea derivative’s structure allows it to neutralize these harmful species, thereby preventing cellular damage and contributing to the management of oxidative stress-related diseases .
Anticancer Activity
Research has indicated that (2-Methyl-3-nitrophenyl)thiourea can be effective in anticancer therapy. Its ability to inhibit the proliferation of cancer cells makes it a potential candidate for the development of new anticancer drugs. Studies are ongoing to understand its full potential and mechanism in cancer treatment .
Anti-Inflammatory Use
The anti-inflammatory properties of (2-Methyl-3-nitrophenyl)thiourea are significant for the treatment of chronic inflammatory diseases. It can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory conditions .
Anti-Alzheimer’s Research
In the field of neurodegenerative diseases, particularly Alzheimer’s, (2-Methyl-3-nitrophenyl)thiourea has been explored for its potential to inhibit enzymes that contribute to the disease’s progression, such as cholinesterases. By doing so, it could help in managing or slowing down the cognitive decline associated with Alzheimer’s .
Anion Detection Sensor
Apart from biological applications, this compound has been utilized in the development of colorimetric sensors for anion detection. It has been particularly effective in detecting sulfate, fluoride, and acetate ions, showcasing distinct color changes upon interaction with these anions, which is valuable in environmental monitoring and chemical analysis .
Mechanism of Action
Target of Action
(2-Methyl-3-nitrophenyl)thiourea is a derivative of thiourea, which has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It is known that thiourea derivatives, in general, interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Thiourea derivatives have been shown to affect various biochemical pathways due to their diverse biological applications .
Result of Action
Thiourea derivatives have been shown to have diverse biological effects, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects .
Safety and Hazards
properties
IUPAC Name |
(2-methyl-3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-6(10-8(9)14)3-2-4-7(5)11(12)13/h2-4H,1H3,(H3,9,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMARWYVXAGHIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol](/img/structure/B2592074.png)

![N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2592077.png)
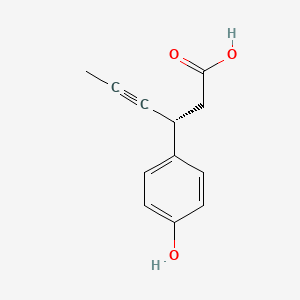
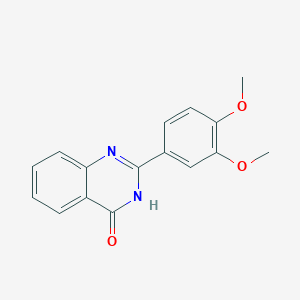
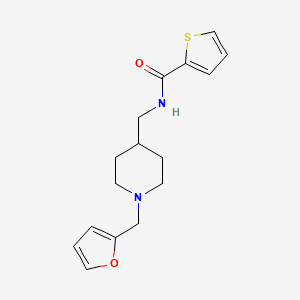
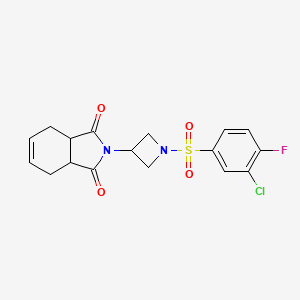
![methyl 2-({1-[(1-cyanocyclohexyl)carbamoyl]ethyl}sulfanyl)-7-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2592083.png)

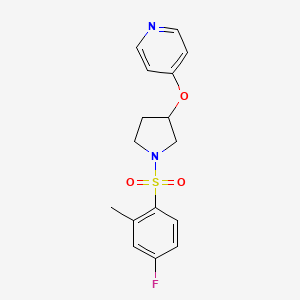
![2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2592091.png)
![1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2592092.png)
